molecular formula C9H8BrNO2 B1377816 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one CAS No. 1194459-28-3

6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Katalognummer: B1377816
CAS-Nummer: 1194459-28-3
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: WYOOKLVWUVBNQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one (PubChem CID: 71952987) emerged as a structurally unique heterocyclic compound during early 21st-century pharmacological research. Its first documented synthesis appeared in patent literature circa 2013, where it was identified as a key intermediate in the development of antipsychotic agents. The compound’s discovery aligned with broader efforts to optimize quinolinone derivatives for enhanced bioactivity, particularly in central nervous system (CNS) drug discovery. Early synthetic routes utilized Friedel-Crafts alkylation and bromination protocols, with modifications to existing dihydroquinolinone frameworks enabling precise functionalization at the 6- and 7-positions.

Position Within 3,4-Dihydroquinolin-2(1H)-One Class of Compounds

This compound belongs to the 3,4-dihydroquinolin-2(1H)-one family, characterized by a partially saturated bicyclic core with a lactam moiety. Key structural differentiators include:

Feature 6-Bromo-7-Hydroxy Derivative Parent Scaffold (3,4-Dihydroquinolin-2(1H)-one)
Substituents Br at C6, OH at C7 Typically unsubstituted or minimally modified
Electron Distribution Electron-withdrawing Br enhances electrophilicity Neutral electron configuration
Hydrogen Bond Capacity Dual H-bond donors (OH, lactam NH) Single H-bond donor (lactam NH)

These modifications significantly alter its reactivity profile compared to simpler analogs like 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 22246-18-0). The bromine atom facilitates cross-coupling reactions, while the phenolic hydroxyl enables etherification and salt formation.

Significance in Heterocyclic Chemistry

The compound exemplifies strategic functionalization of privileged scaffolds in medicinal chemistry. Its fused benzene-pyridine system provides:

  • Aromatic Stabilization : The conjugated π-system enables charge delocalization, critical for receptor binding interactions.
  • Stereoelectronic Tunability : Bromine’s inductive effects (-I) combined with hydroxyl’s mesomeric effects (+M) create polarized regions for targeted molecular interactions.
  • Synthetic Versatility : The structure supports diverse transformations, including:
    • Nucleophilic aromatic substitution at C6
    • O-Alkylation at C7 hydroxyl
    • Lactam ring-opening/functionalization

These properties make it invaluable for structure-activity relationship (SAR) studies, particularly in dopamine receptor modulation.

Research Importance and Current Applications

Contemporary research leverages this compound for:

  • Pharmaceutical Intermediates : Serves as a precursor in synthesizing aripiprazole analogs through 4-(4-bromobutoxy) side chain incorporation.
  • Enzyme Inhibition : Demonstrates moderate activity against aldose reductase (AKR1B1) and reactive oxygen species (ROS) in diabetic complication models.
  • Material Science : Bromine’s heavy atom effect enables crystallographic studies of quinolinone packing configurations.

Recent advances include its use in transition-metal catalyzed couplings to create extended π-systems for organic electronics. Table 2 highlights emerging applications:

Application Sector Specific Use Key Reference
Medicinal Chemistry Dopamine D₂ receptor partial agonist design
Organic Synthesis Suzuki-Miyaura coupling substrates
Biophysical Studies Protein-ligand interaction mapping

Eigenschaften

IUPAC Name

6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-3-5-1-2-9(13)11-7(5)4-8(6)12/h3-4,12H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOOKLVWUVBNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194459-28-3
Record name 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Bromination of 7-Hydroxy-3,4-dihydroquinolin-2-one

The key step is regioselective bromination at the 6-position of 7-hydroxy-3,4-dihydroquinolin-2-one:

  • Starting Material: 7-hydroxy-3,4-dihydroquinolin-2-one
  • Brominating Agents: Commonly used brominating agents include bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to achieve selective monobromination.
  • Reaction Conditions: Typically performed in polar aprotic solvents or aqueous media at controlled temperatures to prevent multiple substitutions.
  • Outcome: Formation of 6-bromo-7-hydroxy-3,4-dihydroquinolin-2-one with high regioselectivity.

Note: Specific experimental details for this bromination step are less frequently reported directly but can be inferred from related quinolinone bromination literature.

Synthesis of 7-Hydroxy-3,4-dihydroquinolin-2-one (Precursor)

Several methods exist for synthesizing the hydroxyquinolinone precursor, which is essential before bromination:

Alkylation and Functionalization

  • Example Reaction: Alkylation of the hydroxy group of 7-hydroxy-3,4-dihydroquinolin-2-one with 1,4-dibromobutane in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 60 °C for 12 hours. This step is used to prepare intermediates for further functionalization, such as in the synthesis of aripiprazole derivatives.
  • Yield: Approximately 72% for the alkylation step, demonstrating good efficiency.

Detailed Experimental Data and Reaction Conditions

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Oxidation 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone + DDQ in aqueous media with THF High Efficient, reduces organic solvent use, minimizes by-products
2 Bromination (inferred) Brominating agent (Br2 or NBS), controlled temperature, polar aprotic solvent or aqueous media Not specified Regioselective bromination at 6-position, crucial for target compound
3 Alkylation of hydroxy group 7-hydroxy-3,4-dihydroquinolin-2-one + 1,4-dibromobutane, K2CO3, DMF, 60 °C, 12 h 72 Used for preparing intermediates in drug synthesis; monitored by TLC and HPLC
4 Lithiation and carboxylation 6-bromo-3,4-dihydroquinolin-2(1H)-one + n-butyllithium in THF at -78 °C, quenched with ammonium chloride Not specified Produces 2-oxo-1,2,3,4-tetrahydro-6-quinolinecarboxylic acid; useful for further functionalization

Notes on Purification and Characterization

  • Purification typically involves extraction, washing with aqueous solutions (e.g., sodium hydroxide to remove unreacted hydroxyquinolinone), drying over anhydrous magnesium sulfate, and concentration under reduced pressure.
  • Silica gel treatment and recrystallization from suitable solvents (e.g., hexane, ethyl acetate) help achieve high purity (>97% by HPLC).
  • Characterization data include ^1H NMR, LCMS, and HPLC purity analysis confirming structural integrity and purity.

Summary and Research Findings

  • The preparation of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one relies on selective bromination of the hydroxyquinolinone scaffold.
  • Efficient synthesis of the hydroxyquinolinone precursor via DDQ-mediated oxidation reduces environmental impact and cost.
  • Alkylation and lithiation steps enable further derivatization useful in pharmaceutical syntheses, with moderate to high yields and good purity.
  • The process benefits from controlled reaction conditions, careful monitoring, and purification strategies to minimize side products and maximize yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of various substituted quinolinones.

    Oxidation: Formation of 6-bromo-7-oxo-3,4-dihydro-1H-quinolin-2-one.

    Reduction: Formation of 6-bromo-7-hydroxy-3,4-dihydroquinoline.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C9H8BrNO2
  • Molecular Weight : 242.07 g/mol
  • CAS Number : 1194459-28-3

This compound features a bromine atom at the 6-position and a hydroxyl group at the 7-position, which contribute to its reactivity and biological activity. The presence of these functional groups allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Medicinal Chemistry

6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one has been explored for its potential therapeutic applications:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics .
  • Neuropharmacology : It serves as a precursor for aripiprazole, an antipsychotic medication, indicating its relevance in treating psychiatric disorders .

Biochemical Research

The compound's interactions with biological macromolecules make it valuable for biochemical studies:

  • Enzyme Inhibition : It has been found to inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes significantly. For instance, its ability to modulate enzyme activity suggests potential applications in metabolic disease research.
  • Cell Signaling Modulation : By influencing cell signaling pathways, this compound can affect gene expression and protein synthesis, providing insights into cellular responses under various conditions .

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as a building block:

  • Synthesis of Complex Molecules : It serves as an intermediate in synthesizing more complex heterocyclic compounds. The bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups .

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant inhibition of tumor growth in vitro; potential for further development as an anticancer drug .
Study BAntimicrobial PropertiesShowed effectiveness against several bacterial strains; supports further exploration as a novel antibiotic .
Study CNeuropharmacologyConfirmed as a precursor for aripiprazole; highlights its importance in psychiatric medication development .

Wirkmechanismus

The mechanism of action of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The hydroxy and bromo groups play a crucial role in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

6-Chloro-3,4-Dihydro-1H-Quinolin-2-One
  • Activity : Acts as a fragment in Factor XIa (FXIa) inhibitors, achieving IC50 values as low as 1.0 nM when optimized (e.g., compound 13 in ).
  • Key Differences: Chlorine (Cl) at position 6 vs. Lack of hydroxyl group at position 7: Reduces hydrogen-bonding capacity, impacting selectivity for enzymes like carbonic anhydrase .
7-Methoxy-3,4-Dihydro-1H-Quinolin-2-One
  • Activity : Intermediate in synthesizing tert-butyl esters (e.g., compound 8 in ).
  • Key Differences :
    • Methoxy (OCH3) at position 7 vs. hydroxyl (OH): Methoxy is less polar, reducing solubility but improving membrane permeability.
    • Absence of bromine: Lowers molecular weight and alters electron-withdrawing effects .
6-(4-Bromophenyl)methoxy-3,4-Dihydro-1H-Quinolin-2-One
  • Activity : High MAO-B selectivity due to hydrophobic interactions from the bromophenyl group .
  • Key Differences :
    • Extended bromophenyl substituent vs. single bromine: Enhances hydrophobic interactions but may increase off-target effects.
    • Hydroxyl vs. methoxy: Impacts hydrogen bonding with residues like Tyr-435 in MAO-B .
7-Amino-3,4-Dihydro-1H-Quinolin-2-One
  • Activity : Inhibits carbonic anhydrases without hydrolyzing the lactam ring, similar to coumarins .
  • Key Differences: Amino (NH2) at position 7 vs. hydroxyl (OH): Amino groups provide stronger basicity, altering pH-dependent solubility and enzyme binding .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Applications
6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one Br (C6), OH (C7) ~243.07 ~2.1 Moderate (aqueous) Enzyme inhibition, anticoagulants
6-Chloro-3,4-dihydro-1H-quinolin-2-one Cl (C6) 181.62 ~1.8 High FXIa inhibitors
7-Methoxy-3,4-dihydro-1H-quinolin-2-one OCH3 (C7) 177.20 ~1.5 Low Synthetic intermediate
6-(4-Bromophenyl)methoxy-3,4-dihydro-1H-quinolin-2-one Br-Ph-OCH2 (C6) 332.18 ~3.5 Very low MAO-B inhibitors

*Predicted using fragment-based methods.

Structure-Activity Relationships (SAR)

  • Position 6 :
    • Bromine enhances MAO-B selectivity and FXIa binding via hydrophobic interactions .
    • Chlorine offers a balance between potency and solubility .
  • Position 7 :
    • Hydroxyl groups improve solubility and hydrogen bonding but reduce blood-brain barrier penetration.
    • Methoxy groups enhance permeability but decrease polar surface area .

Biologische Aktivität

6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is a compound belonging to the quinolinone family, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_8BrN_1O_2, with a molecular weight of approximately 226.07 g/mol. Its unique structure includes a bromine atom at the sixth position and a hydroxyl group at the seventh position, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves inhibiting bacterial growth by interfering with cellular processes essential for bacterial survival .

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer activity. Studies suggest that it may inhibit specific enzymes involved in cancer pathways, although further research is needed to elucidate its precise mechanisms of action. For instance, derivatives of this compound have been tested for their cytotoxic effects on cancer cell lines, showing promising results in enhancing cell viability in the presence of chemotherapeutic agents .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 50 µM to 100 µM against various gram-positive bacteria .
  • Cytotoxicity Assays : In cardiomyocyte and macrophage models, certain derivatives maintained higher cell viability rates when co-treated with doxorubicin, indicating potential cardioprotective effects. The most effective compounds increased cell viability significantly compared to untreated cells .
  • Comparative Analysis : The compound was compared with similar quinoline derivatives to assess its unique biological properties. It was found that the presence of both hydroxyl and bromo groups enhances its reactivity and interaction with biological targets.

Data Table: Biological Activity Summary

Biological Activity Tested Strains/Cell Lines Effect Reference
AntibacterialStaphylococcus aureusEffective (MIC = 50 µM)
AntibacterialEscherichia coliModerate (MIC = 100 µM)
CytotoxicityH9c2 CardiomyocytesIncreased viability (over 80%) when co-treated with doxorubicin
CytotoxicityJ774 MacrophagesHigher cell viability rates observed

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one to improve yield and purity?

  • Methodology : Use fragment-based approaches or radical cyclization strategies, as demonstrated in the synthesis of structurally similar 3,4-dihydroquinolin-2-ones. For example, 6-chloro analogs were synthesized via 6-exo-trig radical cyclizations, which could be adapted for brominated derivatives . Monitor reaction progress using HPLC or LC-MS to identify intermediates and byproducts. Adjust reaction conditions (e.g., temperature, catalyst loading) to suppress hydrolysis of the lactam ring, a common issue in dihydroquinolinone synthesis .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology : Combine 1H^1H- and 13C^{13}C-NMR to confirm the lactam ring and substituent positions. UV-Vis spectroscopy can detect electronic transitions influenced by the bromine and hydroxyl groups. X-ray crystallography is critical for resolving hydrogen-bonding networks and verifying the dihydroquinolinone scaffold, as shown in studies of its 7-hydroxy derivative . Mass spectrometry (HRMS) ensures molecular weight accuracy and identifies halogen isotopic patterns .

Q. How does the solubility of this compound affect its use in biological assays?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–9). The hydroxyl group enhances water solubility, but bromine increases hydrophobicity. Use dynamic light scattering (DLS) to assess aggregation in solution. For cellular assays, maintain DMSO concentrations below 0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of α-carbonic anhydrase (CA) inhibition by this compound?

  • Methodology : Perform kinetic assays (e.g., stopped-flow CO2_2 hydration) to determine inhibition constants (KiK_i) across CA isoforms (e.g., hCA I–XIV). Compare results with coumarin analogs (e.g., 4-methyl-7-aminocoumarin) to evaluate structural specificity. Use X-ray crystallography or molecular docking to identify binding interactions, particularly with the zinc-coordinated active site . Validate selectivity via competitive inhibition studies against non-CA metalloenzymes .

Q. How can fragment-based drug design (FBDD) be applied to develop this compound derivatives as FXIa inhibitors?

  • Methodology : Use virtual screening (e.g., docking into the FXIa S1 pocket) to prioritize fragments for NMR validation. Expand fragments toward prime-side binding pockets (S1’-S2’) via structure-guided linking, as done for 6-chloro analogs . Optimize potency by introducing substituents that enhance hydrophobic interactions (e.g., cyclohexyl groups) while minimizing polar surface area to improve permeability .

Q. What approaches resolve contradictions in reported biological activities of dihydroquinolinone derivatives (e.g., sigma receptor agonism vs. antidepressant effects)?

  • Methodology : Conduct orthogonal assays (e.g., forced-swim test for antidepressant activity vs. radioligand binding for sigma receptor affinity). Compare dose-response curves to differentiate on-target vs. off-target effects. Use knockout animal models or siRNA silencing to confirm target engagement, as demonstrated for sigma receptor agonists . Analyze pharmacokinetic parameters (e.g., brain penetration) to reconcile in vitro and in vivo discrepancies .

Q. How does the crystal packing of this compound influence its stability and reactivity?

  • Methodology : Solve the crystal structure via single-crystal X-ray diffraction to identify hydrogen-bonding motifs (e.g., O–H⋯O interactions). Compare with the hydrate form of 7-hydroxy-3,4-dihydro-1H-quinolin-2-one, where water molecules stabilize the lattice . Use differential scanning calorimetry (DSC) to correlate packing density with thermal stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
Reactant of Route 2
6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.